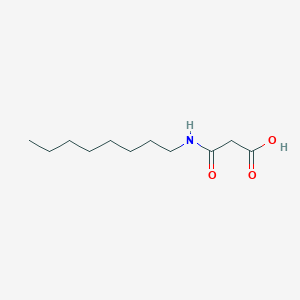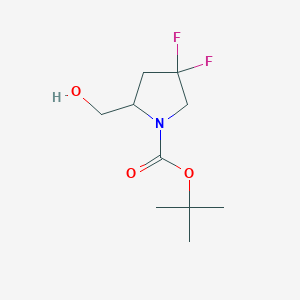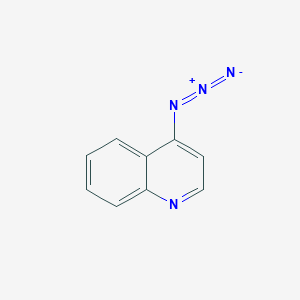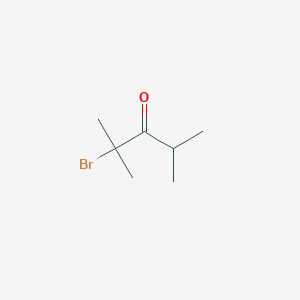![molecular formula C11H13NO4 B3382221 6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid CAS No. 317356-13-1](/img/structure/B3382221.png)
6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid
Overview
Description
“6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid” is a chemical compound with the IUPAC name 6-(tert-butoxycarbonyl)nicotinic acid . It has a molecular weight of 223.23 and is typically stored at room temperature . The compound is in powder form .
Synthesis Analysis
The synthesis of this compound could involve the use of the tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO4/c1-11(2,3)16-10(15)8-5-4-7(6-12-8)9(13)14/h4-6H,1-3H3,(H,13,14) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.23 . It is a powder that is stored at room temperature .Mechanism of Action
The mechanism of action of 6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acidnecarboxylic acid is not well understood. However, it is believed to act as a protecting group for the nitrogen atom of pyridine-3-carboxylic acid. This protects the nitrogen atom from unwanted reactions during the synthesis of organic molecules.
Biochemical and Physiological Effects
6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acidnecarboxylic acid does not have any known biochemical or physiological effects. It is used solely as a chemical reagent in scientific research.
Advantages and Limitations for Lab Experiments
The advantages of using 6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acidnecarboxylic acid in lab experiments are its high yield of synthesis, ease of purification, and versatility as a building block for the synthesis of various organic molecules. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
For the use of 6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acidnecarboxylic acid in scientific research include its application in the synthesis of new biologically active compounds for the treatment of diseases such as cancer and Alzheimer's. It may also be used in the development of new imaging agents for biological studies. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Scientific Research Applications
6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acidnecarboxylic acid is widely used in scientific research as a building block for the synthesis of various organic molecules. It is used in the synthesis of biologically active compounds such as inhibitors of protein kinases and proteases. It is also used in the synthesis of fluorescent dyes and imaging agents for biological studies.
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)8-5-4-7(6-12-8)9(13)14/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCJEGQLVCKYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



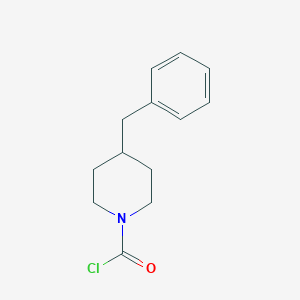
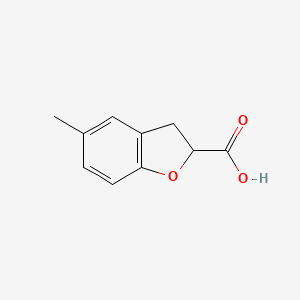
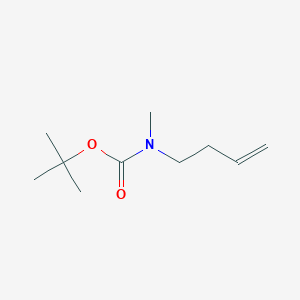
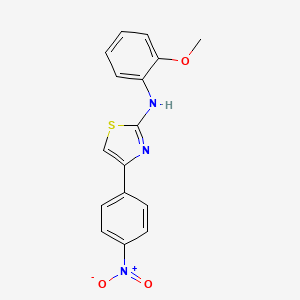
![2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B3382178.png)
![Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate](/img/structure/B3382183.png)

![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B3382189.png)
